molecular formula C15H15ClF6N2O4 B2524862 N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-61-8

N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No. B2524862
M. Wt: 436.74
InChI Key: XNHOZLJAMPLXDI-UHFFFAOYSA-N
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Description

N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C15H15ClF6N2O4 and its molecular weight is 436.74. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds structurally related to "N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide," have been extensively studied for their antitumor properties. These compounds, through various structural modifications, have demonstrated promising antitumor activity in preclinical settings. The focus on imidazole derivatives stems from their potential to interfere with specific biological pathways critical for cancer cell proliferation and survival. Research into bis(2-chloroethyl)amino derivatives of imidazole and related structures has contributed to the development of new antitumor drugs, highlighting the significance of structural optimization in medicinal chemistry (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant Capacity and ABTS/PP Decolorization Assay

The ABTS/PP decolorization assay is a key method used in the evaluation of antioxidant capacity of compounds, including potential applications of "N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide." This assay is instrumental in assessing the reactivity of compounds towards ABTS radical cations, providing insights into their antioxidant properties. The review by Ilyasov et al. discusses the complexities of reaction pathways in the ABTS assay, emphasizing the importance of understanding specific interactions for accurately assessing antioxidant capacity (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides a template for exploring the synthetic routes and potential biological applications of compounds similar to "N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide." The study by Issac and Tierney offers insights into synthetic methodologies that could be applied to the synthesis of related compounds, highlighting the relevance of detailed spectroscopic analysis and structural characterization in the development of compounds with potential biological activities (Issac, R. & Tierney, J., 1996).

properties

IUPAC Name

N-[2-[(2-chloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF6N2O4/c16-6-12(25)23-3-4-24-13(26)10-5-9(27-7-14(17,18)19)1-2-11(10)28-8-15(20,21)22/h1-2,5H,3-4,6-8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOZLJAMPLXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)CCl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

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